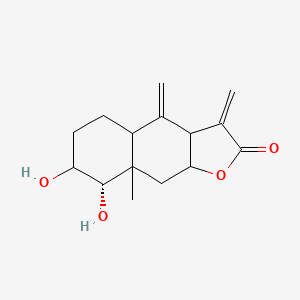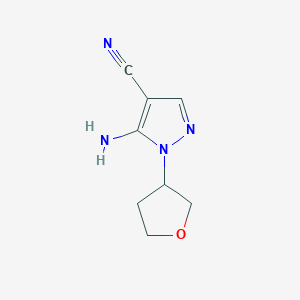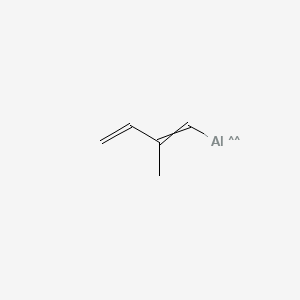
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamine derivatives, which are characterized by the presence of an N-OH group
Méthodes De Préparation
The synthesis of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine typically involves the reaction of 5-methyl-2-nitrosopyridine with hydroxylamine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig amination reactions. This method facilitates the formation of the N-OH bond under mild conditions, making it suitable for large-scale production . Industrial production methods often employ similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity and applications.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bacterial infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial activity, where it disrupts essential bacterial processes .
Comparaison Avec Des Composés Similaires
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine can be compared with other hydroxylamine derivatives, such as N-(pyridin-2-yl)hydroxylamine and hydroxylamine-O-sulfonates. These compounds share similar reactivity but differ in their specific applications and effectiveness. For instance, N-(pyridin-2-yl)hydroxylamine has been shown to be more effective in reactivating tabun-conjugated acetylcholinesterase compared to typical oxime drugs . The unique structure of this compound, particularly the presence of the methyl and nitroso groups, contributes to its distinct reactivity and applications.
Propriétés
Numéro CAS |
7463-57-2 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |
Clé InChI |
ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)N=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)











